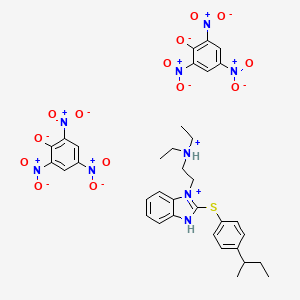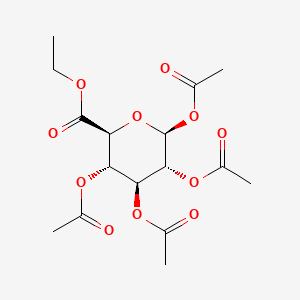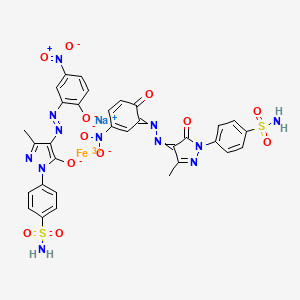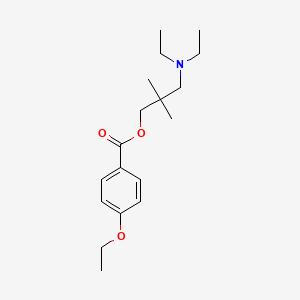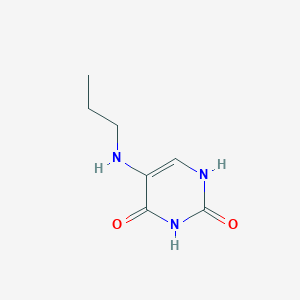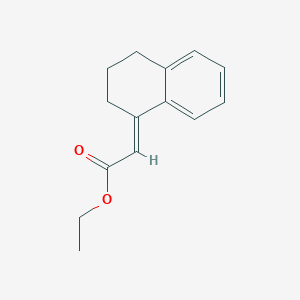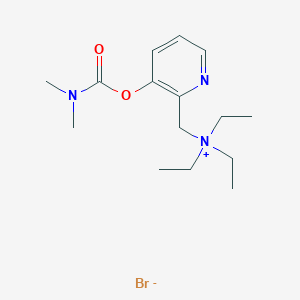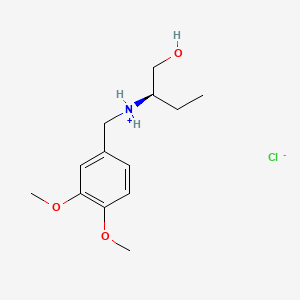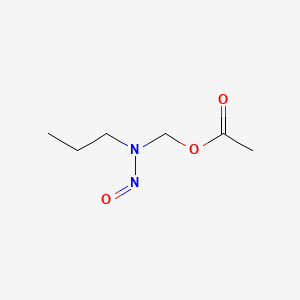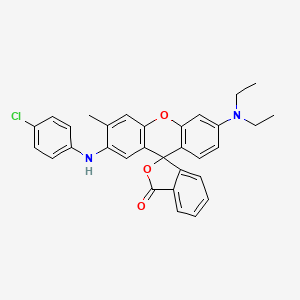
2'-((4-Chlorophenyl)amino)-6'-(diethylamino)-3'-methylspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-((4-Chlorophenyl)amino)-6’-(diethylamino)-3’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((4-Chlorophenyl)amino)-6’-(diethylamino)-3’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the isobenzofuran and xanthene moieties, followed by their spirocyclization. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2’-((4-Chlorophenyl)amino)-6’-(diethylamino)-3’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2’-((4-Chlorophenyl)amino)-6’-(diethylamino)-3’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-((4-Chlorophenyl)amino)-6’-(diethylamino)-3’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2’-((4-Bromophenyl)amino)-6’-(diethylamino)-3’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
- 2’-((4-Fluorophenyl)amino)-6’-(diethylamino)-3’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
Uniqueness
Compared to similar compounds, 2’-((4-Chlorophenyl)amino)-6’-(diethylamino)-3’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one may exhibit unique properties due to the presence of the chlorophenyl group
Properties
CAS No. |
52470-07-2 |
|---|---|
Molecular Formula |
C31H27ClN2O3 |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2'-(4-chloroanilino)-6'-(diethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H27ClN2O3/c1-4-34(5-2)22-14-15-25-29(17-22)36-28-16-19(3)27(33-21-12-10-20(32)11-13-21)18-26(28)31(25)24-9-7-6-8-23(24)30(35)37-31/h6-18,33H,4-5H2,1-3H3 |
InChI Key |
HAWUKHKOQRPBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)


